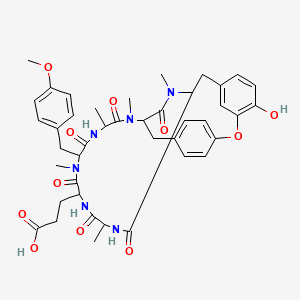

RA-XI

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C42H50N6O11 |

|---|---|

分子量 |

814.9 g/mol |

IUPAC名 |

3-[24-hydroxy-10-[(4-methoxyphenyl)methyl]-4,9,13,15,29-pentamethyl-2,5,8,11,14,30-hexaoxo-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaen-7-yl]propanoic acid |

InChI |

InChI=1S/C42H50N6O11/c1-23-37(52)45-30(16-18-36(50)51)41(56)46(3)31(19-25-7-12-28(58-6)13-8-25)39(54)44-24(2)40(55)48(5)33-20-26-9-14-29(15-10-26)59-35-22-27(11-17-34(35)49)21-32(38(53)43-23)47(4)42(33)57/h7-15,17,22-24,30-33,49H,16,18-21H2,1-6H3,(H,43,53)(H,44,54)(H,45,52)(H,50,51) |

InChIキー |

JYSZOVOBXGDGIQ-UHFFFAOYSA-N |

正規SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)C)C)CC5=CC=C(C=C5)OC)C)CCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Pivotal Role of Factor XI in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XI (FXI), a serine protease zymogen, occupies a unique and critical position within the intricate web of the coagulation cascade.[1][2] Historically placed within the "contact pathway," our understanding of FXI's physiological role has evolved significantly.[1][3][4] It is now recognized as a key amplifier of thrombin generation, contributing to both hemostasis and thrombosis.[3][5] This technical guide provides an in-depth exploration of the molecular and cellular biology of FXI, its enzymatic activity, and its role in health and disease, with a focus on quantitative data and experimental methodologies relevant to research and drug development.

Factor XI: Structure and Function

Factor XI is a homodimer synthesized in the liver, circulating in plasma at a concentration of approximately 30 nM.[6][7] Each subunit, with a molecular mass of around 80 kDa, is comprised of four "apple domains" (A1-A4) and a C-terminal catalytic serine protease domain.[8][9][10] The apple domains form a disk-like structure at the base of the catalytic domain and are crucial for interactions with substrates, cofactors, and receptors.[9][10][11]

The Role of Factor XI in the Coagulation Cascade

Factor XI functions as a critical link in the amplification of the coagulation response. While initially thought to be activated solely by Factor XIIa in the intrinsic pathway, it is now clear that thrombin is a key physiological activator of FXI.[1][3][4] This feedback loop is essential for sustained thrombin generation after the initial activation of coagulation by the extrinsic (Tissue Factor) pathway.[3][5]

Activation of Factor XI

Factor XI is activated to its enzymatic form, Factor XIa (FXIa), through the cleavage of the Arg369-Ile370 peptide bond in each subunit of the dimer.[1] This activation can be initiated by:

-

Factor XIIa (FXIIa): As part of the contact activation pathway, FXIIa can activate FXI.[1][12][13]

-

Thrombin: In a crucial feedback amplification loop, thrombin generated by the extrinsic and common pathways can activate FXI.[3][4][10] This thrombin-mediated activation is enhanced in the presence of negatively charged surfaces, such as those provided by activated platelets.[10][14]

-

Autoactivation: FXIa itself can activate FXI, further amplifying the response.[10]

Downstream Targets of Factor XIa

Once activated, FXIa's primary physiological substrate is Factor IX (FIX) .[1][8][15] FXIa activates FIX to FIXa by cleaving two peptide bonds.[4] FIXa then forms the "tenase complex" with its cofactor, Factor VIIIa, on the surface of activated platelets, which in turn activates Factor X to Factor Xa, a key step leading to the explosive generation of thrombin.[12][16]

Recent studies have revealed that FXIa may have other substrates, contributing to its prothrombotic role in a FIX-independent manner. These include:

-

Factor V (FV) and Factor VIII (FVIII): FXIa can cleave FV and FVIII, although to a lesser extent than thrombin.[6]

-

Factor X (FX): FXIa can directly activate FX, though this is a much less efficient reaction compared to FIX activation.[6]

-

Inhibition of Tissue Factor Pathway Inhibitor (TFPI): FXIa can inactivate TFPI, a key negative regulator of the extrinsic pathway, thereby promoting further thrombin generation.[17]

Quantitative Data Summary

The following tables summarize key quantitative data related to Factor XI.

| Parameter | Value | Reference |

| Plasma Concentration | ~30 nM | [6] |

| Molecular Mass | ~160 kDa (dimer) | [7] |

| Plasma Half-life | ~52 hours | [1] |

| Caption: General Properties of Human Factor XI. |

| Kinetic Parameter | Value | Reference |

| Km (for Factor IX) | 0.49 µM | [8][11] |

| kcat (for Factor IX) | 7.7 s⁻¹ | [8][11] |

| kcat/Km | 1.57 x 10⁷ M⁻¹s⁻¹ | [8][11] |

| Caption: Kinetic Constants for the Activation of Factor IX by Factor XIa. |

| Condition | Association with Thrombosis | Reference |

| High Factor XI Levels | Increased risk of deep vein thrombosis (DVT) and ischemic stroke. | [18] |

| Severe Factor XI Deficiency (<15% activity) | Reduced incidence of DVT and ischemic stroke. | [2][13][19] |

| Partial Factor XI Deficiency (15-50% activity) | Lower risk for cardiovascular and venous thromboembolic events. | [20] |

| Caption: Clinical Significance of Factor XI Levels in Thrombosis. |

Signaling Pathways and Experimental Workflows

Coagulation Cascade and the Role of Factor XI

Caption: Overview of the Coagulation Cascade highlighting Factor XI's position.

Factor XI Activation and Downstream Effects

Caption: Factor XI activation pathways and its downstream procoagulant effects.

Experimental Protocols

Measurement of Factor XI Activity

1. One-Stage Activated Partial Thromboplastin Time (aPTT)-based Factor XI Activity Assay

This is the most common method used in clinical laboratories to measure FXI activity.[17][21][22]

-

Principle: The ability of a patient's plasma to correct the prolonged aPTT of FXI-deficient plasma is measured. The degree of correction is proportional to the FXI activity in the patient's sample.[23]

-

Methodology:

-

Prepare serial dilutions of the patient's plasma and a standard plasma with known FXI activity.[17]

-

In a coagulation cuvette, mix the diluted plasma with FXI-deficient plasma.[23]

-

Add an aPTT reagent (containing a contact activator like silica (B1680970) or kaolin (B608303), and phospholipids) and incubate.[23]

-

Initiate clotting by adding calcium chloride.[23]

-

Measure the time to clot formation.

-

A standard curve is generated by plotting the clotting times of the standard plasma dilutions against their known FXI concentrations. The FXI activity of the patient sample is then interpolated from this curve.[17]

-

2. Chromogenic Factor XI Activity Assay

This assay provides a more specific measurement of FXIa's enzymatic activity.[1][17]

-

Principle: FXI in the plasma is activated to FXIa. The FXIa then cleaves a specific chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically. The amount of color produced is proportional to the FXI activity.[1]

-

Methodology:

-

Treat plasma with acetone (B3395972) to inactivate inhibitors.[1]

-

Activate the contact system using an activator like kaolin to convert FXI to FXIa.[1]

-

Inhibit FXIIa with a specific inhibitor (e.g., corn trypsin inhibitor) to prevent interference.[17]

-

Add a chromogenic substrate specific for FXIa (e.g., H-D-Lys(Cbo)-Pro-Arg-pNA).[1]

-

Measure the change in absorbance at 405 nm over time.

-

Calculate FXI activity by comparing the rate of color development to that of a standard plasma.[1]

-

Factor XI Inhibitor Assay (Bethesda Assay)

This assay is used to detect and quantify inhibitors against Factor XI.[24]

-

Principle: The ability of a patient's plasma to inhibit the activity of a known amount of FXI in normal plasma is measured.[24]

-

Methodology:

-

Make serial dilutions of the patient's plasma.

-

Mix each dilution with an equal volume of pooled normal plasma (containing approximately 100% FXI activity).

-

Incubate the mixtures for a set period (e.g., 2 hours at 37°C) to allow the inhibitor to neutralize the FXI.[24]

-

Measure the residual FXI activity in each mixture using an aPTT-based assay.

-

One Bethesda Unit (BU) is defined as the amount of inhibitor that neutralizes 50% of the FXI activity in the normal plasma.[24]

-

Recombinant Factor XI Expression and Purification

-

Expression Systems: Recombinant human FXI can be expressed in various systems, including mammalian cells (e.g., HEK293) and E. coli.[25][26]

-

Purification: A common strategy for purifying recombinant FXI involves affinity chromatography.

-

Methodology Example (using a His-tag):

-

Clone the human F11 gene into an expression vector with a C-terminal polyhistidine tag.[26]

-

Transfect the vector into a suitable host cell line (e.g., HEK293 cells).[26]

-

Culture the cells and harvest the supernatant containing the secreted recombinant FXI.

-

Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the His-tagged FXI using a buffer containing imidazole.

-

Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.[27]

-

-

Conclusion

Factor XI's role in the coagulation cascade is more complex and significant than initially appreciated. Its position as an amplifier of thrombin generation, activated by both the contact pathway and, more importantly, via feedback from thrombin, places it at a crucial juncture in hemostasis and thrombosis. The detailed understanding of its structure, function, and kinetics, supported by robust experimental methodologies, is vital for ongoing research and the development of novel antithrombotic therapies. Targeting FXI holds the promise of uncoupling the pathological processes of thrombosis from the physiological necessity of hemostasis, a key goal in modern anticoagulant drug development.[5][28]

References

- 1. coachrom.com [coachrom.com]

- 2. Patients with severe factor XI deficiency have a reduced incidence of deep-vein thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Feedback activation of factor XI by thrombin in plasma results in additional formation of thrombin that protects fibrin clots from fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Sequential Mechanism for Exosite-mediated Factor IX Activation by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factor XI, TAFI and DIC - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Factor XI - Wikipedia [en.wikipedia.org]

- 8. Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mapping the active sites of bovine thrombin, factor IXa, factor Xa, factor XIa, factor XIIa, plasma kallikrein, and trypsin with amino acid and peptide thioesters: development of new sensitive substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of human blood coagulation factor XI independent of factor XII. Factor XI is activated by thrombin and factor XIa in the presence of negatively charged surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 12. Activation of factor IX by factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Association between Factor XI Deficiency and the Risk of Bleeding, Cardiovascular, and Venous Thromboembolic Events - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thrombin activates factor XI on activated platelets in the absence of factor XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substrates, Cofactors, and Cellular Targets of Coagulation Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. anthostherapeutics.com [anthostherapeutics.com]

- 21. labcorp.com [labcorp.com]

- 22. Factor XI Activity Assay | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 23. coachrom.com [coachrom.com]

- 24. labcorp.com [labcorp.com]

- 25. raybiotech.com [raybiotech.com]

- 26. sinobiological.com [sinobiological.com]

- 27. WO2008081025A1 - Purification of factor xi - Google Patents [patents.google.com]

- 28. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Inhibitors of Factor XIa in Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for novel anticoagulants. Its role in thrombosis is considered more significant than its contribution to hemostasis, suggesting that its inhibition could reduce thrombotic risk with a lower likelihood of bleeding complications. The activity of FXIa in plasma is tightly regulated by a number of endogenous inhibitors, primarily belonging to the serine protease inhibitor (serpin) superfamily. Understanding the mechanisms and kinetics of these inhibitors is crucial for the development of safe and effective FXIa-targeting therapeutics. This guide provides an in-depth overview of the core endogenous inhibitors of FXIa in human plasma, presenting key quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Core Endogenous Inhibitors of Factor XIa

The primary endogenous inhibitors of FXIa in plasma are:

-

C1-inhibitor (C1Inh): A major inhibitor of the complement and contact systems, C1Inh is also a principal inhibitor of FXIa in plasma.

-

α1-antitrypsin (a1AT): While its primary target is neutrophil elastase, a1AT also contributes to the inhibition of FXIa.

-

Antithrombin (AT): A broad-spectrum coagulation inhibitor, AT's inhibition of FXIa is significantly enhanced by heparin.

-

α2-antiplasmin (a2AP): The main inhibitor of plasmin, a2AP also plays a role in neutralizing FXIa.

Studies have shown that in a plasma environment, C1-inhibitor is responsible for the largest portion of FXIa inhibition, followed by α2-antiplasmin and α1-antitrypsin, with antithrombin playing a smaller role in the absence of heparin.[1][2]

Quantitative Data on Endogenous FXIa Inhibitors

The following tables summarize the key quantitative parameters of the primary endogenous inhibitors of FXIa in human plasma.

Table 1: Plasma Concentrations of Endogenous FXIa Inhibitors

| Inhibitor | Mean Plasma Concentration (mg/L) | Molar Concentration (µM) |

| C1-inhibitor | 180 - 220[3] | 1.7 - 2.0[3] |

| α1-antitrypsin | 900 - 2000 | 20 - 53 |

| Antithrombin | 125 - 150[4][5] | ~2.3 |

| α2-antiplasmin | ~70 | ~1.0[6] |

Table 2: Kinetic Parameters for FXIa Inhibition

| Inhibitor | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Contribution to FXIa Inhibition in Plasma (%) |

| C1-inhibitor | 2.3 x 10³[3] | 47[2] |

| α1-antitrypsin | 6.6 x 10¹[1] | 23.5[2] |

| Antithrombin | 1.0 x 10³ (in the absence of heparin)[7] | 5[2] |

| α2-antiplasmin | - | 24.5[2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Factor XIa Activation and Inhibition

The following diagram illustrates the central role of Factor XIa in the intrinsic coagulation cascade and its regulation by endogenous plasma inhibitors.

Caption: Intrinsic pathway activation of FXI and subsequent inhibition of FXIa.

Experimental Workflow for Characterizing Endogenous FXIa Inhibitors

This diagram outlines a typical experimental workflow for the identification and characterization of endogenous FXIa inhibitors from plasma.

Caption: Workflow for inhibitor identification and characterization.

Experimental Protocols

Measurement of Factor XIa Activity (Chromogenic Assay)

This protocol describes a method to measure the enzymatic activity of FXIa using a chromogenic substrate.

Principle:

FXIa cleaves a specific chromogenic substrate, releasing a chromophore (e.g., p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the FXIa activity.

Materials:

-

Purified human Factor XIa

-

Chromogenic substrate specific for FXIa (e.g., S-2366)

-

Tris-buffered saline (TBS), pH 7.4, containing CaCl₂ and bovine serum albumin (BSA)

-

Microplate reader capable of reading absorbance at 405 nm

-

96-well microplates

Procedure:

-

Prepare Reagents:

-

Reconstitute the chromogenic substrate according to the manufacturer's instructions.

-

Prepare a series of FXIa standards of known concentrations in TBS.

-

Prepare test samples (e.g., plasma fractions) diluted in TBS.

-

-

Assay Setup:

-

Pipette 50 µL of TBS (blank), FXIa standards, and test samples into separate wells of a 96-well microplate.

-

Pre-warm the plate to 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 50 µL of the pre-warmed chromogenic substrate solution to all wells.

-

-

Measurement:

-

Immediately place the microplate in the microplate reader, pre-set to 37°C.

-

Measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔOD/min) for each well.

-

Subtract the rate of the blank from the rates of the standards and samples.

-

Construct a standard curve by plotting the rate of reaction versus the known FXIa concentrations.

-

Determine the FXIa activity in the test samples by interpolating their reaction rates from the standard curve.

-

Quantification of FXIa-Serpin Complexes (ELISA)

This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to quantify the formation of complexes between FXIa and its serpin inhibitors in plasma.

Principle:

A capture antibody specific for FXIa is coated onto a microplate. Plasma samples containing FXIa-serpin complexes are added, and the complexes are captured. A detection antibody specific for the serpin, conjugated to an enzyme (e.g., horseradish peroxidase, HRP), is then added. The amount of bound detection antibody, proportional to the amount of complex, is quantified by adding a substrate that produces a colored product.

Materials:

-

Monoclonal antibody against human Factor XIa (capture antibody)

-

Polyclonal antibody against the specific human serpin (e.g., anti-C1-inhibitor, anti-α1-antitrypsin) conjugated to HRP (detection antibody)

-

Purified FXIa-serpin complex for standard curve generation

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

96-well ELISA plates

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute the capture anti-FXIa antibody in coating buffer.

-

Add 100 µL of the diluted antibody to each well of a 96-well plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with wash buffer.

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate three times with wash buffer.

-

Prepare a serial dilution of the purified FXIa-serpin complex standard in blocking buffer.

-

Dilute plasma samples in blocking buffer.

-

Add 100 µL of the standards and diluted plasma samples to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Dilute the HRP-conjugated anti-serpin antibody in blocking buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Signal Development:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of the substrate solution to each well.

-

Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

-

-

Stopping the Reaction and Measurement:

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm within 30 minutes.

-

-

Data Analysis:

-

Subtract the blank absorbance from all readings.

-

Generate a standard curve by plotting the absorbance versus the concentration of the FXIa-serpin complex standards.

-

Determine the concentration of the FXIa-serpin complex in the plasma samples from the standard curve.

-

Conclusion

The endogenous regulation of Factor XIa is a complex process involving multiple plasma protease inhibitors. C1-inhibitor, α1-antitrypsin, antithrombin, and α2-antiplasmin each contribute to the control of FXIa activity, maintaining hemostatic balance. A thorough understanding of their individual roles, concentrations, and inhibitory kinetics is paramount for the rational design and development of novel antithrombotic agents that target Factor XIa. The experimental protocols provided herein offer a foundation for researchers to investigate these interactions and to evaluate the impact of new therapeutic entities on the intricate network of coagulation regulation.

References

- 1. Alpha-1-antitrypsin-Pittsburgh. A potent inhibitor of human plasma factor XIa, kallikrein, and factor XIIf - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of factor XIa in human plasma assessed by measuring factor XIa-protease inhibitor complexes: major role for C1-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human blood coagulation factor XIa by C-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. Inhibition of factor XIa by antithrombin III - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: Comparative Analysis of Factor XI Activation by Factor XIIa and Thrombin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor XI (FXI) is a serine protease that, in its activated form (FXIa), plays a crucial role in the amplification phase of the coagulation cascade by activating Factor IX. The activation of FXI can be initiated by two primary physiological enzymes: Factor XIIa (FXIIa) and thrombin. Understanding the distinct mechanisms, kinetics, and regulatory cofactors involved in these two activation pathways is paramount for the development of novel antithrombotic therapies with improved safety profiles. This technical guide provides an in-depth comparison of FXI activation by FXIIa versus thrombin, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Analysis of Factor XI Activation

The efficiency of FXI activation by FXIIa and thrombin can be quantitatively compared through their kinetic parameters and binding affinities. These values are often influenced by the presence of cofactors.

Table 1: Kinetic Parameters for Factor XI Activation

| Activator | Cofactor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Factor XIIa | None (Fluid Phase) | - | - | Low | [1] |

| Kaolin + HMWK | - | - | Significantly Enhanced | [2] | |

| Thrombin | None (Fluid Phase) | - | - | Very Low | [3][4] |

| Dextran Sulfate (B86663) | - | - | Enhanced | [5] | |

| Polyphosphate | - | - | ~440,000 | [6] | |

| Activated Platelets | - | - | Enhanced | [5] |

Note: Specific Km and kcat values are often determined under varying experimental conditions and can differ between studies. The table reflects the general trends observed.

Table 2: Binding Affinities (Kd)

| Interacting Molecules | Kd | Method | Reference |

| Factor XI - High Molecular Weight Kininogen (HMWK) | ~4.2 x 10⁻⁸ M | - | [7] |

| Thrombin - Polyphosphate | ~5 nM | Surface Plasmon Resonance | [3][8] |

Signaling Pathways of Factor XI Activation

The activation of FXI by FXIIa and thrombin involves distinct molecular interactions and assembly of activation complexes.

Factor XIIa-Mediated Activation of Factor XI

This pathway, often referred to as the contact activation pathway, is initiated on negatively charged surfaces. High molecular weight kininogen (HMWK) acts as a crucial cofactor, facilitating the assembly of the activation complex.[9]

Thrombin-Mediated Activation of Factor XI

Thrombin-mediated activation of FXI is a key feedback mechanism in coagulation. This reaction is significantly accelerated by polyanionic cofactors like polyphosphate, which are released from activated platelets.[3][4] The interaction primarily involves the apple 1 (A1) domain of FXI.[10][11]

Experimental Protocols

Accurate assessment of FXI activation requires robust and well-defined experimental methodologies. Below are detailed protocols for key assays.

Purification of Factor XI from Human Plasma

A highly purified FXI concentrate is essential for in vitro studies. The following is a general procedure based on chromatographic techniques.[12][13][14]

Materials:

-

Fresh or frozen human plasma

-

Cation exchange resin (e.g., SP-Sephadex)

-

Affinity chromatography matrix with immobilized anti-FXI antibodies or HMWK

-

Buffer solutions for equilibration, washing, and elution

-

Spectrophotometer for protein quantification

Procedure:

-

Plasma Preparation: Thaw frozen plasma at 4°C and centrifuge to remove cryoprecipitate.

-

Initial Fractionation (Optional): Perform initial protein fractionation using methods like ammonium (B1175870) sulfate precipitation.

-

Cation Exchange Chromatography:

-

Equilibrate the cation exchange column with a low-salt starting buffer.

-

Load the plasma fraction onto the column.

-

Wash the column extensively with the starting buffer to remove unbound proteins.

-

Elute bound FXI using a salt gradient (e.g., increasing NaCl concentration).

-

Collect fractions and monitor protein elution at 280 nm.

-

-

Affinity Chromatography:

-

Pool FXI-containing fractions from the previous step.

-

Equilibrate the affinity column (anti-FXI or HMWK-Sepharose) with a suitable binding buffer.

-

Load the pooled fractions onto the affinity column.

-

Wash the column to remove non-specifically bound proteins.

-

Elute purified FXI using a low pH buffer or a competitive ligand.

-

Immediately neutralize the eluted fractions.

-

-

Concentration and Storage:

-

Concentrate the purified FXI using ultrafiltration.

-

Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., BCA).

-

Assess purity by SDS-PAGE.

-

Store the purified FXI at -80°C in a suitable buffer containing a cryoprotectant (e.g., glycerol).

-

Chromogenic Assay for Factor XIa Activity

This assay measures the enzymatic activity of FXIa by monitoring the cleavage of a specific chromogenic substrate.[15][16]

Materials:

-

Purified FXIa or sample containing FXIa

-

Chromogenic substrate for FXIa (e.g., S-2366: pyroGlu-Pro-Arg-pNA)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and PEG 8000)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the chromogenic substrate (e.g., S-2366) in sterile water.

-

Prepare serial dilutions of a known standard FXIa for generating a standard curve.

-

Prepare dilutions of the unknown samples.

-

-

Assay Setup:

-

In a 96-well microplate, add a defined volume of assay buffer to each well.

-

Add the FXIa standards and unknown samples to their respective wells.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

Measure the change in absorbance at 405 nm over time (kinetic mode). The rate of color development (p-nitroaniline release) is directly proportional to the FXIa activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔOD/min) for each standard and sample.

-

Plot the reaction rate of the standards against their known concentrations to generate a standard curve.

-

Determine the FXIa activity in the unknown samples by interpolating their reaction rates from the standard curve.

-

SDS-PAGE Analysis of Factor XI Cleavage

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to visualize the proteolytic cleavage of FXI into its heavy and light chains upon activation.[17][18]

Materials:

-

FXI sample before and after activation

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

Running buffer (e.g., MOPS or MES)

-

Sample loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)

-

Molecular weight markers

-

Coomassie blue or silver stain for protein visualization

-

Electrophoresis apparatus and power supply

Procedure:

-

Sample Preparation:

-

To aliquots of the FXI samples (pre- and post-activation), add sample loading buffer.

-

Heat the samples at 95-100°C for 5-10 minutes to denature and reduce the proteins.

-

-

Gel Electrophoresis:

-

Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.

-

Load the molecular weight markers and the prepared samples into the wells of the gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Staining and Visualization:

-

Carefully remove the gel from the cassette.

-

Stain the gel with Coomassie blue or silver stain according to the manufacturer's protocol.

-

Destain the gel to visualize the protein bands.

-

Image the gel for documentation. Unactivated FXI will appear as a single band at ~80 kDa under reducing conditions, while activated FXI (FXIa) will show two bands corresponding to the heavy chain (~50 kDa) and the light chain (~35 kDa).

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for studying FXI activation in vitro.

Conclusion

The activation of Factor XI by Factor XIIa and thrombin represents two distinct, yet interconnected, pathways in the coagulation cascade. The Factor XIIa-mediated pathway, dependent on a surface and HMWK, is central to the intrinsic pathway as defined in vitro. In contrast, the thrombin-mediated feedback loop, significantly potentiated by polyphosphates from activated platelets, is now considered a more physiologically relevant mechanism for amplifying thrombin generation in hemostasis and thrombosis. A thorough understanding of the quantitative differences and the molecular intricacies of these pathways, facilitated by the experimental protocols outlined herein, is critical for the rational design of next-generation anticoagulants that specifically target FXIa, offering the potential for effective thrombosis prevention with a reduced risk of bleeding.

References

- 1. Mechanism of activation of coagulation factor XI by factor XIIa studied with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of activation of coagulation factor XI by factor XIIa studied with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyphosphate is a cofactor for the activation of factor XI by thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyphosphate is a cofactor for the activation of factor XI by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of human blood coagulation factor XI independent of factor XII. Factor XI is activated by thrombin and factor XIa in the presence of negatively charged surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies of binding of prekallikrein and Factor XI to high molecular weight kininogen and its light chain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyphosphate binds with high affinity to exosite II of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coagulation - Wikipedia [en.wikipedia.org]

- 10. Biology of factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A binding site for thrombin in the apple 1 domain of factor XI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A therapeutic, highly purified factor XI concentrate from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Purification of plasma protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diapharma.com [diapharma.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]

- 18. Khan Academy [khanacademy.org]

Factor XI Deficiency: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Basis, Clinical Spectrum, and Therapeutic Landscape of a Rare Coagulation Disorder.

Abstract

Factor XI (FXI) deficiency, also known as Hemophilia C, is a rare, inherited bleeding disorder characterized by reduced levels or impaired function of coagulation factor XI.[1][2][3] Unlike other hemophilias, the clinical presentation of FXI deficiency is notably heterogeneous, with a poor correlation between plasma FXI levels and bleeding severity.[4][5] This technical guide provides a comprehensive overview of FXI deficiency, intended for researchers, scientists, and professionals in drug development. It delves into the molecular pathophysiology, diverse clinical manifestations, current diagnostic methodologies, and the underlying signaling pathways. The content is structured to facilitate an in-depth understanding of the disease, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and diagnostic processes.

Introduction

Factor XI is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[6][7] Synthesized primarily in the liver, it circulates in the plasma as a homodimer.[1][6] Upon activation to Factor XIa (FXIa), it amplifies the coagulation cascade by activating Factor IX, leading to thrombin generation and subsequent fibrin (B1330869) clot formation.[6][8] FXI deficiency is predominantly an autosomal recessive disorder, although heterozygous individuals may also exhibit bleeding symptoms.[3] The condition is more prevalent in certain populations, such as Ashkenazi Jews, affecting approximately 1 in 450 individuals in this group, while the global prevalence is estimated to be around 1 in 1 million people.[2][9]

Molecular Pathophysiology

Mutations in the F11 gene, located on chromosome 4, are the primary cause of congenital FXI deficiency.[2][3][6] These mutations can lead to either a quantitative deficiency (reduced protein levels) or a qualitative defect (impaired protein function). Several specific mutations have been identified, with some showing a founder effect in certain populations.[10][11] Acquired FXI deficiency is less common and can result from the development of autoantibodies (inhibitors) against FXI or in the context of severe liver disease.[1][2]

Clinical Manifestations

The bleeding phenotype in FXI deficiency is highly variable and often mild.[2][12] Spontaneous bleeding is uncommon; hemorrhages are typically associated with trauma, surgery, or dental procedures.[4][13] Bleeding manifestations are more frequent in tissues with high fibrinolytic activity, such as the oral and nasal cavities and the urogenital tract.[14]

Quantitative Data on Clinical Manifestations

The following table summarizes the prevalence of key clinical features in individuals with Factor XI deficiency, compiled from various studies.

| Clinical Manifestation | Prevalence/Incidence | Patient Population | Reference |

| Post-Surgical/Traumatic Bleeding | Hallmark clinical sign | General FXI deficient population | [4][13] |

| Menorrhagia (Heavy Menstrual Bleeding) | Reported in up to 59% of women | Women with FXI deficiency | [13] |

| Epistaxis (Nosebleeds) | Relatively common | General FXI deficient population | [1][2] |

| Easy Bruising | Common symptom | General FXI deficient population | [2] |

| Bleeding after Dental Extractions | Frequent trigger for bleeding episodes | General FXI deficient population | [4][13] |

| Postpartum Hemorrhage | Occurs in about 20% of affected women | Women with FXI deficiency | [15] |

| Hemarthroses (Joint Bleeding) | Less common than in Hemophilia A or B | General FXI deficient population | [4] |

| Spontaneous Bleeding | Rare | General FXI deficient population | [2][4] |

Signaling Pathways

Factor XI is a key component of the intrinsic pathway of the coagulation cascade. Its activation and subsequent role in amplifying thrombin generation are critical for robust clot formation.

The Coagulation Cascade and the Role of Factor XI

The following diagram illustrates the position and function of Factor XI within the coagulation cascade.

Caption: The Coagulation Cascade Highlighting Factor XI's Role.

Experimental Protocols

The diagnosis of Factor XI deficiency relies on a combination of screening and specific coagulation assays.

Diagnostic Workflow for Factor XI Deficiency

The following diagram outlines the typical experimental workflow for diagnosing FXI deficiency.

Caption: Diagnostic Workflow for Factor XI Deficiency.

Detailed Methodologies for Key Experiments

-

Principle: The aPTT test assesses the integrity of the intrinsic and common coagulation pathways. It measures the time taken for clot formation after the addition of a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) to a plasma sample.

-

Methodology:

-

Sample Collection: Collect whole blood in a tube containing a citrate (B86180) anticoagulant.

-

Plasma Preparation: Centrifuge the blood sample to separate the platelet-poor plasma.

-

Incubation: Incubate the patient's plasma with a partial thromboplastin reagent (containing phospholipids) and a contact activator.

-

Clot Initiation: Add calcium chloride to the mixture to initiate the coagulation cascade.

-

Clot Detection: Measure the time until a fibrin clot is formed, typically using an automated coagulometer.

-

-

Interpretation: A prolonged aPTT suggests a deficiency in one or more factors of the intrinsic or common pathways, including Factor XI.[16]

-

Principle: This test is performed to differentiate between a factor deficiency and the presence of a coagulation inhibitor (e.g., an antibody against a clotting factor).

-

Methodology:

-

Mixture Preparation: Mix the patient's plasma in a 1:1 ratio with normal pooled plasma (which contains normal levels of all clotting factors).

-

aPTT Measurement: Perform an aPTT test on the mixture immediately and after incubation at 37°C for 1-2 hours.

-

-

Interpretation:

-

Correction of aPTT: If the aPTT of the mixture becomes normal, it indicates a factor deficiency, as the normal plasma has supplied the missing factor.[16]

-

No Correction of aPTT: If the aPTT remains prolonged, it suggests the presence of an inhibitor that is neutralizing the factors in the normal plasma.[16]

-

-

Principle: This is a specific assay to quantify the activity of Factor XI in a patient's plasma. It is a modification of the aPTT test.

-

Methodology:

-

Sample Dilution: Prepare serial dilutions of the patient's plasma.

-

Assay Mixture: Mix the diluted patient plasma with FXI-deficient plasma (which contains all other clotting factors in normal amounts) and the aPTT reagent.

-

Clot Initiation and Detection: Add calcium chloride and measure the clotting time.

-

Standard Curve: A standard curve is generated using plasma with known FXI concentrations.

-

Quantification: The patient's FXI activity is determined by comparing their clotting times to the standard curve.

-

-

Interpretation: FXI levels are expressed as a percentage of normal activity. Severe deficiency is typically defined as FXI activity <15-20 IU/dL, while partial deficiency ranges from 20 to 60 IU/dL.[3][17]

-

Principle: TGA provides a more global assessment of hemostatic potential by measuring the amount of thrombin generated over time in a plasma sample after the initiation of coagulation.

-

Methodology:

-

Sample Preparation: Patient's platelet-poor or platelet-rich plasma is used.

-

Assay Initiation: Coagulation is triggered by the addition of a reagent containing tissue factor and phospholipids.

-

Thrombin Measurement: A fluorogenic substrate for thrombin is added, and the fluorescence generated is continuously measured.

-

Data Analysis: The rate and total amount of thrombin generated are calculated to produce a "thrombogram."

-

-

Interpretation: In FXI deficiency, the thrombin generation profile may be altered, potentially providing a better correlation with bleeding risk than traditional clotting assays. This is an area of active research.[16]

Therapeutic Strategies and Drug Development

Management of FXI deficiency is primarily focused on controlling bleeding episodes and providing prophylactic treatment for surgical or dental procedures.[3]

-

Factor XI Concentrates: These are the preferred treatment option where available, as they specifically replace the deficient factor.[3]

-

Fresh Frozen Plasma (FFP): Used when FXI concentrates are not available, but large volumes may be required, carrying a risk of volume overload.[5]

-

Antifibrinolytic Agents: Tranexamic acid and aminocaproic acid are often used as adjunctive therapy, particularly for bleeding in mucosal areas, as they help to stabilize the clot.[3]

-

Recombinant Activated Factor VII (rFVIIa): May be used in some cases, particularly when inhibitors to FXI are present.[3][10]

For drug development professionals, the variable bleeding phenotype and the often mild nature of the disease present unique challenges and opportunities. The development of novel therapies, including long-acting FXI concentrates or gene therapy, could improve the management of patients with more severe bleeding tendencies. Furthermore, the role of FXI in thrombosis has garnered significant interest, with FXI inhibitors being explored as potential antithrombotic agents with a lower bleeding risk compared to current anticoagulants.[10][11]

Conclusion

Factor XI deficiency is a complex bleeding disorder with a wide spectrum of clinical severity. A thorough understanding of its molecular basis, clinical features, and the nuances of its diagnosis is essential for both researchers and clinicians. While current management strategies are effective for most patients, the poor correlation between FXI levels and bleeding risk underscores the need for improved predictive assays and novel therapeutic approaches. The ongoing research into the dual role of FXI in hemostasis and thrombosis opens up new avenues for drug development, not only for treating the deficiency but also for preventing thrombotic diseases.

References

- 1. Hemophilia C (Factor XI Deficiency): Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 2. Factor XI deficiency: MedlinePlus Genetics [medlineplus.gov]

- 3. Orphanet: Congenital factor XI deficiency [orpha.net]

- 4. droracle.ai [droracle.ai]

- 5. Factor XI Deficiency | Symptoms, Genetics, Treatment | NBDF [bleeding.org]

- 6. Factor XI Deficiency – Rare Coagulation Disorders [rarecoagulationdisorders.org]

- 7. The hemostatic role of factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. haemophilia.org.uk [haemophilia.org.uk]

- 10. Congenital factor XI deficiency: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Factor XI Deficiency: Causes, Diagnosis, and Treatment [healthline.com]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. Factor XI deficiency: About 20 cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Laboratory and Molecular Diagnosis of Factor XI Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hemophilia C (Factor XI Deficiency) Workup: Laboratory Studies [emedicine.medscape.com]

- 17. ashpublications.org [ashpublications.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Activated Factor XI (FXIa)

Abstract

Factor XI (FXI) is a pivotal zymogen of the serine protease Factor XIa (FXIa), a key component of the intrinsic pathway of the coagulation cascade. While its role in normal hemostasis is considered supportive, extensive evidence implicates FXIa as a significant contributor to the amplification of thrombin generation in thrombosis. This makes it a compelling target for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to conventional therapies. This technical guide provides a comprehensive overview of the molecular mechanisms governing the activation of FXI and the subsequent enzymatic actions of FXIa. It details the primary and secondary substrates of FXIa, presents quantitative kinetic data, outlines key experimental protocols for its study, and illustrates the core signaling pathways through detailed diagrams.

The Unique Structure of Factor XI

Factor XI is a homodimer of two identical 80 kDa subunits linked by a disulfide bond.[1] Each subunit is comprised of a C-terminal catalytic (serine protease) domain and an N-terminal region containing four tandem repeats of 90 or 91 amino acids known as apple domains (A1, A2, A3, and A4).[2][3] This dimeric structure and the presence of apple domains distinguish FXI from the vitamin K-dependent coagulation proteases.[3][4] The apple domains are crucial for mediating interactions with activators, substrates, and cofactors.[5]

-

A1 Domain: Contains a binding site for thrombin.[5]

-

A2 Domain: Involved in binding to high-molecular-weight kininogen (HK).[5]

-

A3 Domain: Features a binding site for its primary substrate, Factor IX (FIX).[1][5]

-

A4 Domain: Thought to be involved in binding to Factor XIIa (FXIIa).[5]

In circulation, FXI is predominantly found in a non-covalent complex with high-molecular-weight kininogen (HK).[1][2]

Activation of Factor XI to Factor XIa

The conversion of the zymogen FXI to the active serine protease FXIa involves the proteolytic cleavage of the Arg369-Ile370 bond within each subunit.[6] This activation is accomplished through two primary physiological pathways.

Contact Activation Pathway

The classic intrinsic pathway is initiated when blood comes into contact with a negatively charged surface, leading to the autoactivation of Factor XII (FXII) to FXIIa.[7][8] FXIIa then proteolytically activates FXI to FXIa.[9][10] This process is amplified as FXIIa also converts prekallikrein to kallikrein, which in turn activates more FXII, creating a positive feedback loop.[8][10] While critical for in vitro clotting assays like the activated partial thromboplastin (B12709170) time (aPTT), the physiological role of the contact pathway in hemostasis is considered minor, as deficiencies in FXII, prekallikrein, or HK do not result in bleeding disorders.[9][11]

Thrombin-Mediated Feedback Activation

A physiologically more significant pathway for FXI activation, particularly in the context of thrombosis, is through a positive feedback loop involving thrombin (Factor IIa).[12][13] Initial, small amounts of thrombin generated by the tissue factor (extrinsic) pathway can directly activate FXI to FXIa.[14][15] This FXIa then amplifies further thrombin generation by activating FIX. This feedback mechanism is crucial for stabilizing the clot and is believed to be the primary driver of FXI's prothrombotic role.[12][14][16] Studies have shown that thrombin is a more efficient activator of FXI on the surface of activated platelets compared to FXIIa.[17]

Mechanism of Action of Factor XIa

Once activated, FXIa contributes to the amplification of the coagulation cascade primarily by activating Factor IX, but it also acts on other substrates to promote a procoagulant state.

Primary Substrate: Activation of Factor IX

The most critical function of FXIa is the proteolytic activation of the zymogen Factor IX (FIX) to the serine protease Factor IXa (FIXa).[1][4] This reaction is calcium-dependent but, unlike activation by the tissue factor/FVIIa complex, does not require a phospholipid surface.[1][6] The activation proceeds via two sequential cleavages: first at Arg145-Ala146 and then at Arg180-Val181, releasing an activation peptide.[1]

The resulting FIXa then assembles with its cofactor, activated Factor VIII (FVIIIa), on the surface of activated platelets to form the intrinsic tenase complex . This complex is a potent activator of Factor X (FX), converting it to Factor Xa (FXa).[9][18] FXa, as part of the prothrombinase complex, then catalyzes the large-scale conversion of prothrombin to thrombin, leading to a "thrombin burst" and subsequent fibrin (B1330869) clot formation.[12][18]

Other Substrates and FIX-Independent Actions

While FIX is its primary substrate, FXIa can exert procoagulant effects through other mechanisms:[19]

-

Tissue Factor Pathway Inhibitor (TFPI): FXIa can cleave and inactivate TFPI, a key inhibitor of the extrinsic pathway initiation complex (TF-FVIIa-FXa).[11][20] This action reduces the inhibition of the extrinsic pathway, thereby promoting more thrombin generation.

-

Factor V and Factor VIII: FXIa can cleave these cofactors, although the resulting products have significantly less activity than those generated by thrombin.[1]

-

Factor X: FXIa can directly activate Factor X, though this reaction is orders of magnitude less efficient than its activation of FIX.[1]

-

Factor XII: There is evidence that FXIa can, in turn, activate FXII, suggesting a potential bidirectional link between the thrombin generation system and the kallikrein-kinin system.[1]

These FIX-independent actions may explain why FXIa can shorten the clotting time of FIX-deficient plasma.[11][19]

Quantitative Analysis of FXIa Activity

The enzymatic efficiency of FXIa in activating its primary substrate, Factor IX, has been characterized. The kinetic parameters provide a quantitative measure of the reaction's speed and the enzyme's affinity for its substrate.

| Parameter | Value | Condition | Reference |

| Michaelis Constant (Km) | 0.49 µM | Human FIX, Human FXIa, 5 mM CaCl2 | [21][22][23] |

| Catalytic Constant (kcat) | 7.7 s-1 | Human FIX, Human FXIa, 5 mM CaCl2 | [21][22] |

| Catalytic Efficiency (kcat/Km) | 1.6 x 107 M-1s-1 | Calculated from above values | |

| Km (vs. PKa) | 299.4 nM | Chromogenic substrate assay | [24] |

| kcat (vs. PKa) | 0.285 s-1 | Chromogenic substrate assay | [24] |

Note: The Km value of 0.49 µM is approximately five- to six-fold higher than the typical plasma concentration of Factor IX, suggesting that the plasma FIX concentration can be a rate-limiting factor for the reaction in vivo.[21][22]

Regulation of Factor XIa

The potent procoagulant activity of FXIa is tightly regulated in plasma to prevent uncontrolled thrombosis. The primary physiological inhibitors belong to the serine protease inhibitor (serpin) family.

-

Antithrombin (AT): In the absence of heparin, antithrombin is a relatively slow inhibitor of FXIa, but it is considered a major regulator.[9]

-

C1-inhibitor: This is another significant plasma serpin that inhibits FXIa.[25]

-

Other Inhibitors: Alpha-2-antiplasmin and alpha-1-antitrypsin can also inhibit FXIa, but their contribution is considered minor compared to antithrombin and C1-inhibitor.

Experimental Protocols

The study of FXIa function and the screening of potential inhibitors rely on a variety of established in vitro and in vivo assays.

Protocol: Chromogenic Assay for FXIa Activity

This assay quantifies FXIa enzymatic activity based on its ability to cleave a specific synthetic chromogenic substrate, releasing a colored molecule (p-Nitroaniline, pNA), which is measured spectrophotometrically.

Principle: FXIa + Chromogenic Substrate (e.g., S-2366) → Peptide + p-Nitroaniline (yellow, Abs @ 405 nm) The rate of pNA formation is directly proportional to the FXIa activity.

Methodology:

-

Sample Preparation: Prepare purified FXIa samples or plasma samples. For plasma, FXI may need to be activated to FXIa using an appropriate activator (e.g., silica).

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl, pH 7.5, with NaCl and BSA).

-

Reconstitute the chromogenic substrate according to the manufacturer's instructions.

-

Prepare a pNA standard curve for absolute quantification.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of sample (or pNA standard) to each well.

-

For inhibitor screening, pre-incubate the sample with the test compound for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding 50 µL of the pre-warmed chromogenic substrate to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔOD/min).

-

Use the pNA standard curve to convert the rate into µmol/min of pNA released.

-

FXIa activity is expressed in mPEU (milli-protease enzyme units) or calculated based on the standard curve.[26]

-

Protocol: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT is a functional clotting assay that measures the integrity of the intrinsic and common coagulation pathways. Since FXI is a key component of the intrinsic pathway, inhibition of FXIa will prolong the aPTT.

Methodology:

-

Sample Preparation: Obtain citrated platelet-poor plasma from subjects or prepare pooled normal plasma spiked with a test inhibitor.

-

Assay Procedure (on a coagulometer):

-

Pipette 50 µL of plasma into a cuvette and incubate at 37°C for a defined time.

-

Add 50 µL of an aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids) to the plasma.

-

Incubate the mixture for a specific time (e.g., 3-5 minutes) at 37°C to allow for contact activation.

-

Initiate clotting by adding 50 µL of pre-warmed calcium chloride (CaCl2, e.g., 25 mM).

-

The coagulometer automatically measures the time taken for a fibrin clot to form.

-

-

Data Analysis: The result is reported in seconds. A prolongation of the clotting time relative to a control sample indicates inhibition of factors within the intrinsic/common pathways, including FXIa.

Protocol: In Vivo Rabbit Arteriovenous (AV) Shunt Thrombosis Model

This model assesses the antithrombotic efficacy of a test compound in a living system.

Methodology:

-

Animal Preparation: Anesthetize a rabbit (e.g., New Zealand White). Expose the carotid artery and jugular vein.

-

Shunt Placement: Create an extracorporeal shunt by cannulating the artery and the vein. The shunt contains a small piece of cotton thread, which serves as a thrombogenic surface.

-

Compound Administration: Administer the test inhibitor (e.g., FXIa inhibitor) or vehicle control via intravenous infusion, often as a loading dose followed by a continuous infusion.[25]

-

Thrombus Formation: Allow blood to flow through the shunt for a defined period (e.g., 15-30 minutes).

-

Thrombus Measurement: After the circulation period, remove the shunt and carefully extract the cotton thread. The wet weight of the thrombus formed on the thread is measured.

-

Data Analysis: Compare the thrombus weight in the treated group to the vehicle control group. A dose-dependent reduction in thrombus weight indicates antithrombotic activity.[25] Blood samples can also be taken to measure ex vivo coagulation parameters (e.g., aPTT).

Conclusion

Activated Factor XIa is a serine protease that functions as a critical amplifier of the coagulation cascade. Activated by both the contact pathway and, more importantly, via a feedback loop with thrombin, its primary role is to activate Factor IX, leading to the formation of the intrinsic tenase complex and a subsequent burst in thrombin generation.[1][12] Its significant contribution to thrombosis, contrasted with its more modest role in hemostasis, has established FXIa as a premier target for the development of a new generation of safer anticoagulants.[27][28] A thorough understanding of its activation pathways, substrate specificity, kinetics, and regulation, facilitated by the experimental protocols outlined here, is essential for the successful development of such targeted therapies.

References

- 1. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Structure and function of factor XI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Mechanism Underlying Activation of Factor IX by Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. thebloodproject.com [thebloodproject.com]

- 9. Coagulation - Wikipedia [en.wikipedia.org]

- 10. The rebirth of the contact pathway: a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The hemostatic role of factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bms.com [bms.com]

- 13. bjcardio.co.uk [bjcardio.co.uk]

- 14. ashpublications.org [ashpublications.org]

- 15. mdpi.com [mdpi.com]

- 16. Feedback activation of factor XI by thrombin in plasma results in additional formation of thrombin that protects fibrin clots from fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thrombin-mediated feedback activation of factor XI on the activated platelet surface is preferred over contact activation by factor XIIa or factor XIa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Substrates, Cofactors, and Cellular Targets of Coagulation Factor XIa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 23. Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Factor XIa Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]

- 27. Targeting factor XI and factor XIa to prevent thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Factor XI Inhibition to Uncouple Thrombosis From Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Interaction of Activated Factor XI (FXIa) and High-Molecular-Weight Kininogen: A Technical Guide

Introduction

The contact activation system, also known as the intrinsic pathway of coagulation, is a crucial cascade of proteolytic reactions initiated when blood comes into contact with negatively charged surfaces. This system involves a group of plasma proteins: Factor XII (FXII), prekallikrein (PK), Factor XI (FXI), and the non-enzymatic cofactor, high-molecular-weight kininogen (HMWK)[1][2]. While its role in initiating blood clotting in response to vessel injury (hemostasis) is considered minor compared to the tissue factor pathway, the contact system is significantly implicated in the development of thrombosis[3][4][5].

At the heart of this pathway lies the critical, non-covalent interaction between Factor XI and HMWK. In plasma, almost all FXI circulates in a complex with HMWK[6][7]. HMWK acts as a scaffold, localizing FXI and PK to surfaces where they can be efficiently activated by activated Factor XII (FXIIa)[8][9][10]. The activated form of Factor XI, FXIa, then propagates the coagulation cascade by activating Factor IX. Understanding the molecular details of the FXI-HMWK interaction is paramount for researchers in hematology, cardiovascular disease, and for professionals developing novel antithrombotic therapies that aim to uncouple thrombosis from hemostasis[11][12]. This guide provides an in-depth examination of this pivotal protein-protein interaction, including quantitative data, experimental methodologies, and pathway visualizations.

Molecular Basis of the FXI-HMWK Interaction

The interaction between FXI and HMWK is a highly specific binding event orchestrated by distinct domains on each protein.

-

Factor XI (FXI): FXI is a homodimer, with each identical 80 kDa subunit composed of four tandem apple domains (A1-A4) and a C-terminal serine protease catalytic domain[6][7]. The apple domains form a disk-like structure at the base of the catalytic domain[7].

-

High-Molecular-Weight Kininogen (HMWK): HMWK is a single-chain glycoprotein (B1211001) organized into six domains (D1-D6)[7][13]. It functions as a multi-domain scaffold protein. The C-terminal light chain contains Domain 6 (D6), which is rich in histidine and is responsible for binding to both FXI and prekallikrein[13][14]. Overlapping but distinct sites within the D6 domain mediate these interactions[4][15].

The binding of FXI to the D6 domain of HMWK is essential for the efficient assembly of the contact activation complex on a surface. This interaction anchors FXI, facilitating its cleavage and activation by surface-bound FXIIa[4][8][9]. Once activated, FXIa can remain associated with the surface, localizing its procoagulant activity[8][10]. Interestingly, prekallikrein appears to have a higher affinity for HMWK than FXI, and the two proteins compete for the same HMWK molecules[14].

Furthermore, FXIa can cleave HMWK. This proteolytic event differs from the cleavage by kallikrein and eventually leads to the degradation of the HMWK light chain, destroying its coagulant cofactor activity in a form of negative feedback[13][16][17].

Quantitative Data on FXI-HMWK Interaction

The binding affinity between Factor XI and HMWK has been quantified, highlighting a strong interaction. Additionally, studies on activated platelets have enumerated the binding sites for the activated enzyme, FXIa, which are dependent on the presence of HMWK.

| Parameter | Value | Condition / Method | Reference |

| Association Constant (Ka) | 4.2 x 10⁸ M⁻¹ | Purified system | [18] |

| Number of FXIa Binding Sites | 110 - 450 sites per platelet | Thrombin-activated platelets in the presence of HMWK | [19] |

| FXIa Concentration for Saturation | 1.25 - 2.5 µM | Thrombin-activated platelets in the presence of HMWK | [19] |

Signaling and Logical Pathways

The interaction between FXI and HMWK is a central event in the contact activation pathway, which links surface contact to the coagulation cascade.

Caption: The Contact Activation Pathway. HMWK anchors FXI and PK to a surface for activation by FXIIa.

Experimental Protocols

A variety of biochemical and biophysical methods are employed to investigate the FXI-HMWK interaction.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to detect the interaction between FXI and HMWK in a solution, such as plasma.[20][21]

Principle: An antibody specific to a "bait" protein (e.g., FXI) is used to capture it from a sample. If a "prey" protein (HMWK) is bound to the bait, it will be pulled down as well. The presence of the prey is then detected, typically by Western blotting.

Detailed Methodology:

-

Sample Preparation: Obtain human plasma samples containing protease inhibitors to maintain protein integrity.

-

Pre-Clearing: To minimize non-specific binding, incubate the plasma with Protein A/G agarose (B213101) beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Antibody Incubation: Add a primary antibody specific to Factor XI to the pre-cleared plasma. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. A control incubation using a non-specific IgG antibody should be run in parallel.

-

Immune Complex Capture: Add fresh Protein A/G agarose beads to the antibody-plasma mixture and incubate for an additional 1-2 hours at 4°C to capture the antigen-antibody complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with a cold lysis/wash buffer (e.g., RIPA buffer) to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Detection: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using a primary antibody specific for HMWK to detect its presence.

Caption: Workflow for Co-Immunoprecipitation of the FXI-HMWK complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of protein-protein interactions in real-time, providing data on association (kon), dissociation (koff), and affinity (KD) constants.[20][21][22]

Principle: One protein (ligand, e.g., HMWK) is immobilized on a sensor chip. A solution containing the other protein (analyte, e.g., FXI) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is measured as a response.

Detailed Methodology:

-

Chip Preparation: Covalently immobilize purified HMWK onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. A reference flow cell is prepared similarly but without the protein to subtract bulk refractive index changes.

-

Analyte Preparation: Prepare a series of dilutions of purified FXI in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement:

-

Association: Inject the different concentrations of FXI over the ligand and reference surfaces at a constant flow rate and record the binding response over time.

-

Dissociation: After the association phase, switch to flowing only the running buffer over the chip and monitor the decrease in response as the FXI-HMWK complex dissociates.

-

-

Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next injection.

-

Data Analysis: Subtract the reference cell data from the active cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic constants (kon, koff) and the equilibrium dissociation constant (KD).

Radioligand Binding Assay

This method is used to quantify the binding of FXIa to cell surfaces (like platelets) and determine the number of binding sites and affinity, a process that requires HMWK.[19]

Principle: A radiolabeled version of a ligand (e.g., ¹²⁵I-FXIa) is incubated with cells or membranes. The amount of bound radioactivity is measured to determine binding characteristics.

Detailed Methodology:

-

Radiolabeling: Purify FXIa and label it with a radioisotope such as ¹²⁵I using a standard method (e.g., Bolton-Hunter reagent)[19].

-

Cell Preparation: Isolate human platelets and wash them. Activate the platelets with an agonist like thrombin.

-

Binding Incubation: In a series of tubes, incubate a fixed number of activated platelets with increasing concentrations of ¹²⁵I-FXIa in the presence of a constant, saturating concentration of HMWK.

-

Determination of Non-Specific Binding: In a parallel set of tubes, perform the same incubation but with the addition of a large molar excess (e.g., 100-fold) of unlabeled FXIa. This measures non-specific binding.

-

Separation: After incubation (e.g., 10 minutes at 37°C), separate the platelets from the unbound ¹²⁵I-FXIa by centrifuging the mixture through a silicone oil cushion.

-

Quantification: Aspirate the supernatant and oil. Measure the radioactivity in the platelet pellet using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. Plot specific binding versus the concentration of ¹²⁵I-FXIa and use Scatchard analysis or non-linear regression to determine the KD and the maximum number of binding sites (Bmax).[23]

Implications for Drug Development

The central role of Factor XI in thrombosis, coupled with the observation that individuals deficient in FXI have only a mild bleeding disorder, makes it an attractive target for new anticoagulants[11][12]. Inhibiting the intrinsic pathway via FXI or FXIa is hypothesized to prevent thrombosis with a lower risk of bleeding complications compared to current anticoagulants that target common pathway factors like Factor Xa or thrombin[11][24][25].

Strategies targeting this interaction or its consequences include:

-

Monoclonal Antibodies: Antibodies that block the activation of FXI by FXIIa or inhibit the enzymatic activity of FXIa[26].

-

Small Molecule Inhibitors: Direct inhibitors that target the active site of FXIa[11][12].

-

Antisense Oligonucleotides (ASOs): ASOs that reduce the hepatic synthesis of FXI, thereby lowering its plasma concentration[12][26].

By disrupting the function of FXI/FXIa, these novel therapies aim to dampen the amplification of thrombin generation that drives occlusive thrombus formation, while leaving the primary hemostatic pathway largely intact.

References

- 1. thebloodproject.com [thebloodproject.com]

- 2. Contact activation system - Wikipedia [en.wikipedia.org]

- 3. Coagulation - Wikipedia [en.wikipedia.org]

- 4. High-molecular-weight kininogen interactions with the homologs prekallikrein and factor XI: importance to surface-induced coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cell Receptor and Cofactor Interactions of the Contact Activation System and Factor XI [frontiersin.org]

- 6. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and function of factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of high-molecular-weight kininogen in surface-binding and activation of coagulation Factor XI and prekallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of high-molecular-weight kininogen in surface-binding and activation of coagulation Factor XI and prekallikrein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of factor XIa as a new approach to anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bjcardio.co.uk [bjcardio.co.uk]

- 13. High-molecular-weight kininogen - Wikipedia [en.wikipedia.org]

- 14. Immunologic studies of human coagulation factor XI and its complex with high molecular weight kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High molecular weight kininogen interactions with the homologs prekallikrein and factor XI: importance to surface-induced coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cleavage of human high molecular weight kininogen by factor XIa in vitro. Effect on structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies of binding of prekallikrein and Factor XI to high molecular weight kininogen and its light chain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Blood coagulation factor XIa binds specifically to a site on activated human platelets distinct from that for factor XI - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fiveable.me [fiveable.me]

- 21. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

- 22. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. scholars.mssm.edu [scholars.mssm.edu]

- 25. Dual inhibition of factor XIIa and factor XIa as a therapeutic approach for safe thromboprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Factor XI/XIa Inhibition: The Arsenal in Development for a New Therapeutic Target in Cardio- and Cerebrovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Species differences in RA-XI structure and function

An In-depth Technical Guide to Species Differences in the Structure and Function of Receptor Activator XI (RA-XI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor Activator XI (this compound) is a critical transmembrane receptor implicated in inflammatory and autoimmune signaling pathways. As a therapeutic target, understanding its species-specific variations is paramount for the successful translation of preclinical findings to human clinical trials. This document provides a comprehensive overview of the known structural and functional differences in this compound across commonly used preclinical models (murine, rat) and humans. We present comparative quantitative data, detailed experimental protocols for assessing this compound signaling, and visual diagrams of key pathways and workflows to guide further research and development.

Introduction

The efficacy and safety of novel therapeutics targeting specific molecular pathways can be significantly influenced by species-specific variations in the target protein. Receptor Activator XI (this compound), a member of the tumor necrosis factor receptor (TNFR) superfamily, has emerged as a promising target for a range of inflammatory diseases. However, notable differences in the structure of its extracellular ligand-binding domain and intracellular signaling motifs exist between humans and rodents. These structural divergences lead to significant functional consequences, including altered ligand affinity, downstream signaling kinetics, and cellular responses. This guide synthesizes the current understanding of these differences to aid researchers in designing and interpreting cross-species studies.

Comparative Structure of this compound Orthologs

The this compound protein consists of an N-terminal extracellular domain (ECD) with multiple cysteine-rich domains (CRDs), a single-pass transmembrane domain, and a C-terminal intracellular domain (ICD) containing a death domain (DD). The most significant species variations are localized to the ECD and the ICD.

-

Extracellular Domain (ECD): The human this compound ECD contains four CRDs, while murine and rat orthologs possess only three. This structural difference, particularly in the ligand-binding interface of CRD2 and CRD3, is a primary driver of differential ligand affinity.

-

Intracellular Domain (ICD): While the death domain is relatively conserved, specific phosphorylation sites and binding motifs for downstream adaptors, such as TRAF proteins, show variability. For instance, a key tyrosine residue (Y387 in humans) that is crucial for recruiting the phosphatase PTPN6 is absent in the murine sequence, leading to prolonged signaling.

Quantitative Analysis of Species-Specific Function